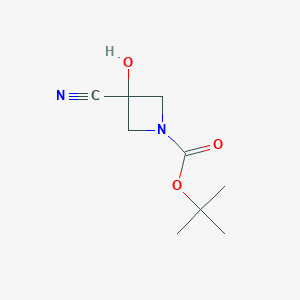

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIZOARFGLMZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis protocol for Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

An In-depth Technical Guide on the Synthesis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Introduction

Azetidine scaffolds are privileged structures in medicinal chemistry, prized for their ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] this compound, a functionalized azetidine cyanohydrin, serves as a versatile synthetic intermediate. Its strategic combination of a protected nitrogen, a hydroxyl group, and a nitrile moiety allows for diverse downstream modifications, making it a valuable building block for novel therapeutics.

This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule. We will delve into the strategic choices behind the synthetic route, from the preparation of the key precursor to the core cyanohydrin formation. The methodologies presented are designed for reproducibility and scalability, with a strong emphasis on the mechanistic principles and safety protocols that ensure a successful outcome.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered heterocycle.[1][2] Our approach focuses on a robust and well-documented transformation: the nucleophilic addition of a cyanide source to a stable, pre-formed azetidine ketone.

The retrosynthetic analysis reveals a straightforward disconnection at the C3-CN bond. This bond is logically formed by the addition of a cyanide nucleophile to the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone). This precursor is, in turn, accessible through the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Caption: Retrosynthetic disconnection of the target molecule.

Section 2: Preparation of the Key Precursor: Tert-butyl 3-oxoazetidine-1-carboxylate

The quality of the starting ketone, 1-Boc-3-azetidinone, is paramount for a clean and efficient cyanation reaction.[3][4] While commercially available, its synthesis from the more accessible tert-butyl 3-hydroxyazetidine-1-carboxylate is often a cost-effective first step. Several oxidation methods are viable, including Swern and Dess-Martin oxidations.[5] However, we detail a TEMPO-catalyzed oxidation, which offers mild reaction conditions, high selectivity, and avoids the generation of malodorous or periodinane byproducts.[6]

Experimental Protocol: TEMPO-Catalyzed Oxidation

This procedure details the oxidation of the secondary alcohol to the desired ketone.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 10.0 g | 57.7 mmol |

| TEMPO | 156.25 | 0.18 g | 1.15 mmol |

| Potassium Bromide (KBr) | 119.00 | 1.37 g | 11.5 mmol |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.4 g | 123.8 mmol |

| Sodium Hypochlorite (NaClO, 12% soln.) | 74.44 | ~86 g | ~139 mmol |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 15% aq. soln. | - |

Step-by-Step Methodology:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and dichloromethane (200 mL). Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add an aqueous solution of potassium bromide (1.37 g in ~15 mL water) and TEMPO (0.18 g, 1.15 mmol) to the reaction mixture.

-

Oxidant Addition: In a separate beaker, prepare a solution of sodium bicarbonate (10.4 g) in 12% aqueous sodium hypochlorite (~86 g). Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Quench the reaction by adding 100 mL of 15% aqueous sodium thiosulfate solution to decompose excess oxidant. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically a white to off-white solid of sufficient purity for the next step. If necessary, further purification can be achieved by column chromatography on silica gel.

Section 3: The Core Reaction: Cyanohydrin Formation via Cyanosilylation

The central step of the synthesis is the formation of the cyanohydrin. This reaction is a classic nucleophilic addition to a carbonyl group.[7][8]

Causality: Choice of Cyanating Agent

While classic conditions using sodium or potassium cyanide are effective, they involve the generation of highly toxic hydrogen cyanide (HCN) gas.[9][10][11] For enhanced operational safety and milder reaction conditions, trimethylsilyl cyanide (TMSCN) is the reagent of choice.[12] TMSCN acts as a less volatile and more manageable source of the cyanide nucleophile, reacting with ketones to form silylated cyanohydrins.[12][13]

Reaction Mechanism

The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂). The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide from TMSCN.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. myuchem.com [myuchem.com]

- 13. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine from 1-Boc-3-azetidinone

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-Boc-3-cyano-3-hydroxyazetidine, a valuable building block in medicinal chemistry, starting from 1-Boc-3-azetidinone. The core of this transformation is the nucleophilic addition of a cyanide equivalent to the carbonyl group of the azetidinone, forming a stable cyanohydrin. This document delves into the mechanistic underpinnings of the reaction, with a particular focus on the use of trimethylsilyl cyanide (TMSCN) as a safe and efficient cyanide source. We present a field-proven, step-by-step experimental protocol, discuss critical reaction parameters, and address potential challenges related to the inherent ring strain of the azetidine scaffold. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to this important synthesis.

Introduction: The Strategic Importance of 3-Functionalized Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery. Their inherent ring strain and rigid, three-dimensional structure offer unique conformational constraints compared to more flexible acyclic or larger ring systems.[1] The introduction of functional groups at the 3-position, such as in 1-Boc-3-cyano-3-hydroxyazetidine, provides a versatile handle for further chemical elaboration, enabling the synthesis of a diverse array of complex molecules with potential therapeutic applications.[2] The target molecule, a protected cyanohydrin, is a precursor to valuable moieties like α-hydroxy acids and β-amino alcohols, which are common features in biologically active compounds.[3]

The synthesis begins with 1-Boc-3-azetidinone, a commercially available starting material.[4] The central challenge lies in the efficient and controlled addition of a cyanide nucleophile to the ketone functionality without compromising the integrity of the strained azetidine ring.

The Core Transformation: Cyanohydrin Formation

The conversion of a ketone to a cyanohydrin is a classic nucleophilic addition reaction.[5] The process involves the attack of a cyanide anion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[6]

Choosing the Right Cyanide Source: The Case for Trimethylsilyl Cyanide (TMSCN)

While traditional methods often employ highly toxic hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN) with an acid, these approaches present significant safety and handling challenges.[5][7] Trimethylsilyl cyanide (TMSCN) has become the reagent of choice for this transformation due to several key advantages:

-

Enhanced Safety: TMSCN is a volatile liquid but is considerably less hazardous to handle than gaseous HCN.[7]

-

Milder Reaction Conditions: The reaction, often referred to as cyanosilylation, proceeds under neutral or Lewis acidic conditions, avoiding the strongly basic or acidic environments that could promote side reactions or degradation of sensitive substrates.[8]

-

Trapping of the Intermediate: TMSCN first adds to the carbonyl to form a silyl ether intermediate, which is more stable than the corresponding alkoxide. This intermediate is then hydrolyzed during the workup to yield the final cyanohydrin, which can improve overall yields by shifting the reaction equilibrium.[5][8]

Reaction Mechanism: A Step-by-Step View

The synthesis of 1-Boc-3-cyano-3-hydroxyazetidine from 1-Boc-3-azetidinone using TMSCN proceeds through a two-stage mechanism: cyanosilylation followed by hydrolysis. The reaction is typically facilitated by a catalytic amount of a Lewis acid or a suitable nucleophilic catalyst.

Caption: Mechanism of TMSCN addition to 1-Boc-3-azetidinone.

-

Activation of the Carbonyl: A catalyst, such as a Lewis acid (e.g., ZnI₂, InBr₃), coordinates to the carbonyl oxygen of the 1-Boc-3-azetidinone.[9][10] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Cyanide: The cyanide moiety of TMSCN attacks the activated carbonyl carbon. Concurrently, the trimethylsilyl group coordinates with the carbonyl oxygen. This concerted or near-concerted step leads to the formation of a tetrahedral intermediate, the O-silylated cyanohydrin.[8]

-

Hydrolysis: During the aqueous workup, the silyl ether is readily hydrolyzed to reveal the hydroxyl group, yielding the final product, 1-Boc-3-cyano-3-hydroxyazetidine.

Experimental Protocol: A Practical Guide

This protocol is designed to be a robust and reproducible method for the synthesis of 1-Boc-3-cyano-3-hydroxyazetidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1-Boc-3-azetidinone | >97% | Sigma-Aldrich | Store under inert gas, moisture sensitive.[4] |

| Trimethylsilyl cyanide (TMSCN) | >98% | Sigma-Aldrich | Highly toxic, handle in a fume hood. |

| Zinc Iodide (ZnI₂) | Anhydrous, >98% | Sigma-Aldrich | Lewis acid catalyst. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Saturated aq. NaHCO₃ solution | Reagent Grade | For workup. | |

| Saturated aq. NaCl solution (Brine) | Reagent Grade | For work-up. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying agent. | |

| Ethyl Acetate | HPLC Grade | For extraction and chromatography. | |

| Hexanes | HPLC Grade | For chromatography. |

Step-by-Step Procedure

Caption: General experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-3-azetidinone (1.0 eq.). Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add anhydrous zinc iodide (ZnI₂, 0.1 eq.).

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath.

-

Addition of TMSCN: While stirring at 0°C, add trimethylsilyl cyanide (TMSCN, 1.2 eq.) dropwise via syringe over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent) until the starting material is consumed.

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

-

Isolation: Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 1-Boc-3-cyano-3-hydroxyazetidine as a solid or viscous oil.

Critical Parameters and Scientific Rationale

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze TMSCN and the Lewis acid catalyst. Therefore, the use of anhydrous solvents and a dry inert atmosphere (nitrogen or argon) is crucial for optimal results.

-

Choice of Catalyst: While various Lewis acids can catalyze this reaction, zinc iodide is a mild and effective choice that is less likely to promote decomposition of the strained azetidine ring compared to stronger Lewis acids.[9]

-

Temperature Control: The initial addition of TMSCN is performed at 0°C to control the exothermicity of the reaction and minimize potential side reactions. Allowing the reaction to proceed at room temperature is generally sufficient for completion without requiring heat, which could be detrimental to the stability of the azetidine ring.

-

Workup pH: The azetidine ring can be susceptible to ring-opening under strongly acidic conditions.[9] Therefore, quenching the reaction with a mild base like sodium bicarbonate is essential to neutralize the Lewis acid and any acidic byproducts, ensuring the stability of the product during workup and extraction.

Conclusion

The synthesis of 1-Boc-3-cyano-3-hydroxyazetidine from 1-Boc-3-azetidinone via TMSCN-mediated cyanosilylation is an efficient and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying mechanism and paying close attention to critical experimental parameters, particularly the need for anhydrous conditions and a controlled, non-acidic workup, researchers can consistently achieve high yields of the desired product. This guide provides a solid foundation for the practical application of this methodology in the broader context of medicinal chemistry and drug discovery.

References

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

-

Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573–4576. [Link]

-

Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). Synthetic applications of trimethylsilyl cyanide. Efficient synthesis of. beta. -aminomethyl alcohols. The Journal of Organic Chemistry, 39(7), 914–917. [Link]

-

Romero-Hernández, L. L. (2015). Trimethylsilyl Cyanide (TMSCN). Synlett, 26(04), 563–564. [Link]

-

Synthesis of multifunctional spirocyclic azetidines and their application in drug discovery. (2018). Chemistry, 24(21), 5444–5449. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Retrieved January 19, 2026, from [Link]

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

-

A Simple Method for the Electrophilic Cyanation of Secondary Amines. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

- A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. (2003). European Journal of Organic Chemistry, 2002(19), 3243–3249.

-

Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). (n.d.). OrgoSolver. Retrieved January 19, 2026, from [Link]

-

Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2023). OpenStax. Retrieved January 19, 2026, from [Link]

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.

-

Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

-

Synthesis of novel angular spirocyclic azetidines. (2011). Organic Letters, 13(4), 780–783. [Link]

-

TRIMETHYLSILYL CYANIDE. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

Cyanohydrin Formation and Reactions. (2024, January 14). YouTube. Retrieved January 19, 2026, from [Link]

-

Cyanohydrins. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a specialized chemical intermediate of interest in medicinal chemistry and drug development. Its unique structure, incorporating a strained azetidine ring, a Boc-protecting group, and a cyanohydrin functional group, presents specific challenges for its stable storage and handling. This guide provides a comprehensive overview of the chemical properties of this compound, potential degradation pathways, and recommended best practices for its long-term storage and handling to ensure its integrity for research and development applications.

Chemical Structure and Functional Group Analysis

The stability of this compound is intrinsically linked to its constituent chemical moieties. Understanding the properties of each is crucial for predicting and preventing degradation.

-

Azetidine Ring: A four-membered heterocyclic amine, the azetidine ring is strained and can be susceptible to ring-opening reactions under certain conditions, although the N-Boc protection generally enhances its stability.

-

Tert-butoxycarbonyl (Boc) Group: This common amine protecting group is known for its stability under basic and nucleophilic conditions. However, it is readily cleaved by strong acids.[1][]

-

Cyanohydrin Functionality: The presence of a hydroxyl and a cyano group on the same carbon makes this a cyanohydrin. Cyanohydrins are in equilibrium with their corresponding ketone (or aldehyde) and hydrogen cyanide. This equilibrium can be influenced by pH, temperature, and the presence of water.[3][4] The decomposition can be accelerated by bases, while acidic conditions often favor the cyanohydrin form.[5]

Potential Degradation Pathways

Given the chemical functionalities present in this compound, several degradation pathways can be postulated. The primary routes of decomposition are likely to involve the cyanohydrin moiety and the Boc-protecting group.

dot

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CA2271607C - Process for stabilizing cyanohydrins - Google Patents [patents.google.com]

An In-Depth Technical Guide to the NMR Analysis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical predictions, experimental protocols, and detailed interpretation of ¹H and ¹³C NMR data, ensuring a thorough structural elucidation of this versatile molecule.

Introduction: The Structural Significance of a Strained Heterocycle

This compound is a valued synthetic intermediate. Its rigid four-membered azetidine core, decorated with a cyanohydrin functionality and a bulky tert-butyloxycarbonyl (Boc) protecting group, offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. The strained ring system and the presence of multiple functional groups make NMR spectroscopy an indispensable tool for its structural verification. An accurate interpretation of its NMR spectra is paramount for confirming its identity and purity, which are critical for subsequent synthetic transformations.

This guide will explain the causality behind the expected spectral features, grounding the analysis in fundamental principles of chemical shifts, coupling constants, and nuclear Overhauser effects.

Predicted ¹H and ¹³C NMR Spectral Analysis

A meticulous analysis of the molecule's structure allows for the prediction of its NMR spectral features. The numbering convention used for the following analysis is illustrated in the diagram below.

Figure 1: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the hydroxyl proton, and the tert-butyl protons.

-

Azetidine Ring Protons (H-2, H-4): The two methylene groups (C²H₂ and C⁴H₂) on the azetidine ring are chemically equivalent due to the molecule's symmetry plane. However, the protons within each methylene group are diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They are expected to appear as two distinct sets of signals.

-

Chemical Shift: These protons are adjacent to the electron-withdrawing nitrogen atom of the Boc-protected amine, which deshields them. Their signals are anticipated in the range of δ 3.5-4.5 ppm [1][2]. The strain of the four-membered ring can also influence this shift.

-

Multiplicity: Due to geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons), a complex multiplet pattern is expected. However, in a simplified first-order analysis, they might appear as two doublets of doublets or complex multiplets.

-

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature.

-

Chemical Shift: It can appear anywhere from δ 2.0 to 5.0 ppm or even broader.

-

Multiplicity: It typically appears as a broad singlet. It may not show coupling to other protons due to rapid chemical exchange.

-

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically and magnetically equivalent.

-

Chemical Shift: These protons are shielded and will appear upfield, typically around δ 1.4-1.5 ppm [1].

-

Multiplicity: They will appear as a sharp, intense singlet due to the absence of adjacent protons to couple with.

-

Integration: This signal will integrate to 9 protons, serving as a useful internal reference for the integration of other signals.

-

¹³C NMR Spectrum Analysis

The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

-

tert-Butyl Group Carbons:

-

Azetidine Ring Carbons:

-

Methylene Carbons (C², C⁴): These two equivalent carbons, being attached to the nitrogen, are expected in the range of δ 50-60 ppm .

-

Quaternary Carbon (C³): This carbon is substituted with both a hydroxyl and a cyano group. The presence of the electronegative oxygen and nitrogen atoms will shift this signal downfield, likely in the range of δ 65-75 ppm .

-

-

Carbonyl Carbon (C⁶): The carbonyl carbon of the Boc group will be the most downfield signal in the aliphatic region, typically appearing around δ 155-157 ppm [3].

-

Cyano Carbon (C⁵): The carbon of the nitrile group has a characteristic chemical shift and is expected to appear in the region of δ 118-122 ppm [5].

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Influences |

| -C(CH ₃)₃ (H⁸, H⁹, H¹⁰) | ~ 1.45 (singlet, 9H) | ~ 28.4 | Shielded aliphatic environment |

| -C (CH₃)₃ (C⁷) | - | ~ 81.0 | Attached to electronegative oxygen |

| Azetidine CH ₂ (H², H⁴) | 3.8 - 4.2 (multiplet, 4H) | ~ 55.0 | Adjacent to ring nitrogen, ring strain |

| C -OH, C -CN (C³) | - | ~ 70.0 | Substituted with electronegative O and CN |

| -OH | Variable (broad singlet, 1H) | - | Hydrogen bonding, solvent effects |

| -C N (C⁵) | - | ~ 120.0 | sp-hybridized carbon of nitrile |

| -C =O (C⁶) | - | ~ 156.0 | Carbonyl of the carbamate group |

Table 1: Summary of Predicted ¹H and ¹³C NMR Chemical Shifts.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. This section outlines a validated methodology.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like the hydroxyl group, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be beneficial as it slows down the proton exchange rate, often allowing for the observation of coupling to the -OH proton.

-

Concentration: Weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer and serves as the internal standard (δ 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

NMR Instrument Setup and Data Acquisition

The following workflow outlines the steps from sample insertion to data confirmation.

Figure 2: Standard workflow for NMR analysis.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) to ensure maximum signal sensitivity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Data Interpretation: A Self-Validating System

The true power of NMR analysis lies in the cross-validation of data from different experiments to build a conclusive structural argument.

-

Integration Cross-Check: In the ¹H NMR spectrum, the relative integrals of the signals must correspond to the number of protons they represent. The intense singlet of the tert-butyl group at ~1.45 ppm should integrate to 9H. The complex multiplet of the azetidine protons should integrate to 4H, and the hydroxyl proton to 1H. This stoichiometric relationship provides a primary check on the structure's integrity.

-

¹³C and DEPT Validation: The standard ¹³C NMR spectrum will show all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum:

-

CH₃ groups appear as positive signals.

-

CH₂ groups appear as negative signals.

-

CH groups appear as positive signals.

-

Quaternary carbons do not appear.

-

For this compound, a DEPT-135 experiment would show a positive signal for the Boc methyl carbons (~28 ppm) and a negative signal for the azetidine methylene carbons (~55 ppm), confirming their assignments. The quaternary carbons (C³, C⁶, C⁷) and the cyano carbon (C⁵) would be absent, further validating the assignments from the primary ¹³C spectrum.

-

2D NMR for Unambiguous Assignments: For complex structures or to resolve overlapping signals, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It would show a correlation between the diastereotopic protons on the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals at ~3.8-4.2 ppm to the carbon signal at ~55 ppm, and the proton signal at ~1.45 ppm to the carbon signal at ~28 ppm.

-

By synthesizing the information from these complementary experiments, a researcher can achieve an unambiguous and trustworthy structural confirmation of this compound.

References

-

Louzao, I., Seco, J. M., Quiñoá, E., & Riguera, R. (2006). The assignment of absolute configuration of cyanohydrins by NMR. Chemical Communications, (15), 1734-1736. [Link]

-

Louzao, I., García, R., Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Absolute Configuration of Ketone Cyanohydrins by 1H NMR: The Special Case of Polar Substituted Tertiary Alcohols. Organic Letters, 10(23), 5461-5464. [Link]

-

Park, C. H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(23), 4257. [Link]

-

ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

-

Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 992. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The assignment of absolute configuration of cyanohydrins by NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Architects of Baricitinib: A Technical Guide to its Core Intermediates

Foreword: Deconstructing Complexity in Janus Kinase Inhibition

Baricitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), represents a significant advancement in the treatment of autoimmune diseases like rheumatoid arthritis.[1] Its chemical structure, {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is a testament to the intricate molecular architecture required for targeted biological activity. The journey from simple precursors to this complex molecule is a multi-step process where the strategic synthesis of key intermediates is paramount to the efficiency, purity, and scalability of the overall manufacturing process. This guide provides an in-depth exploration of the pivotal intermediates in Baricitinib's synthesis, offering not just protocols but a rationale for the chemical strategies employed. We will dissect the synthesis into its two primary constitutive moieties: the heterocyclic core, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and the crucial side chain, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

I. The Heterocyclic Core: Building the Pyrrolo[2,3-d]pyrimidine Nucleus

The pyrrolo[2,3-d]pyrimidine ring system is a common scaffold in medicinal chemistry, often referred to as a 7-deazapurine. Its synthesis is a critical first stage in the construction of Baricitinib.

Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The journey to the heterocyclic core of Baricitinib frequently commences with the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is a versatile building block, with the chlorine atom at the 4-position acting as a leaving group for subsequent coupling reactions.[2]

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often starts from 7H-pyrrolo[2,3-d]pyrimidin-4-one. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating agent for heteroaromatic ketones. The reaction can be sluggish and require elevated temperatures. The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can accelerate the reaction by neutralizing the HCl generated in situ.[3] Careful control of the workup is crucial, as the 4-chloro product is susceptible to hydrolysis back to the starting material.[3] Quenching the reaction mixture by slowly adding it to ice and maintaining a neutral or slightly basic pH during extraction are critical steps to preserve the desired product.[3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[3]

Key Intermediate: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

With the chlorinated heterocyclic core in hand, the next strategic step is the introduction of the pyrazole ring. This is commonly accomplished through a Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[4] In this context, it couples the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrazoleboronic acid derivative, typically 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (pyrazoleboronic acid pinacol ester). The reaction requires a palladium catalyst, such as Pd(PPh₃)₄, and a base, like cesium fluoride (CsF) or potassium carbonate, to facilitate the catalytic cycle.[5] To prevent side reactions on the pyrrole nitrogen, it is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, prior to the coupling reaction.[6][7]

-

Protection: Protect the nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable protecting group (e.g., Boc anhydride in the presence of a base).

-

Reaction Setup: In a reaction vessel, combine the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., CsF, 2.0 eq).

-

Solvent and Reaction: Add a suitable solvent system, such as a mixture of toluene, t-BuOH, and water.[5] Heat the mixture under a nitrogen atmosphere to reflux for 12-24 hours, monitoring by TLC.

-

Workup and Deprotection: After completion, cool the reaction, and perform an aqueous workup. The protecting group is then removed under appropriate conditions (e.g., acid for Boc group) to yield 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.

II. The Azetidine Side Chain: A Stereochemically Rich Moiety

The 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety is a critical component of Baricitinib, contributing significantly to its binding affinity and selectivity. Its synthesis requires careful construction of the strained four-membered azetidine ring and installation of the necessary functional groups.

Key Intermediate: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

A common starting point for the azetidine fragment is tert-butyl 3-oxoazetidine-1-carboxylate.[5] This is converted to the key intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, through a Horner-Wadsworth-Emmons (HWE) reaction.

The HWE reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated nitriles from ketones, as it often provides higher yields and the water-soluble phosphate byproduct is easily removed.[8] The reaction utilizes a phosphonate reagent, typically diethyl (cyanomethyl)phosphonate, which is deprotonated by a strong base like potassium tert-butoxide or sodium hydride to form a stabilized carbanion.[5][9] This carbanion then attacks the ketone of tert-butyl 3-oxoazetidine-1-carboxylate to form an alkene. The Boc protecting group on the azetidine nitrogen is crucial for its stability and for directing the reactivity.

-

Carbanion Formation: In a flask under a nitrogen atmosphere, dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF. Cool the solution to -5 °C and slowly add a solution of potassium tert-butoxide in THF (1.1 eq).[9] Stir for 30 minutes at this temperature.

-

Addition of Ketone: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF to the reaction mixture.[9]

-

Reaction: Allow the reaction to proceed at -5 °C for 2 hours, then warm to room temperature and stir overnight.[9]

-

Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel chromatography to give tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[5]

Key Intermediate: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The final key intermediate for the side chain is formed by deprotection of the Boc group followed by sulfonylation.

The Boc group is an acid-labile protecting group, readily removed by treatment with an acid such as hydrochloric acid or trifluoroacetic acid.[5][9] The subsequent sulfonylation of the free amine is achieved with ethanesulfonyl chloride in the presence of a base like triethylamine or DIPEA to neutralize the generated HCl. This sequence provides the desired 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

-

Deprotection: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in a suitable solvent like acetonitrile. Add hydrochloric acid (3 M solution) and stir at room temperature for 16 hours.[9] Concentrate the mixture under vacuum.

-

Sulfonylation: Dissolve the resulting crude amine salt in acetonitrile. Add a base such as triethylamine (2.5 eq) followed by the dropwise addition of ethanesulfonyl chloride (1.2 eq) at 0 °C. Stir the reaction at room temperature until completion.

-

Workup and Purification: Perform an aqueous workup and extract the product. The crude material can be purified by chromatography or recrystallization to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

III. The Final Assembly: Convergent Synthesis of Baricitinib

The final step in the synthesis of Baricitinib involves the coupling of the two key intermediates: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This is typically achieved through a Michael addition reaction.

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this case, the pyrazole nitrogen of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine acts as the nucleophile, attacking the electron-deficient double bond of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The reaction is often catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10]

-

Reaction Setup: In a reaction vessel, combine 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.1 eq) in a suitable solvent such as acetonitrile.

-

Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.[11] Monitor the reaction by HPLC or TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture and purify directly by chromatography or perform an aqueous workup followed by recrystallization to obtain Baricitinib.

IV. Synthetic Schemes and Data Summary

Synthetic Workflow Diagram

Caption: Convergent synthesis of Baricitinib.

Table 1: Summary of Key Intermediates and Reaction Yields

| Intermediate Name | Starting Material | Key Reaction Type | Typical Yield (%) | Reference |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidin-4-one | Chlorination (POCl₃) | ~90 | [12] |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate | Horner-Wadsworth-Emmons | 84 | [5] |

| 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Deprotection and Sulfonylation | 94.3 | [13] |

| Baricitinib | Coupling of the two main fragments | Michael Addition | 49 (overall) | [5] |

V. Conclusion and Future Perspectives

The synthesis of Baricitinib is a prime example of modern pharmaceutical chemistry, relying on a convergent strategy that brings together two meticulously crafted key intermediates. The efficient construction of the 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core and the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile side chain is critical for the overall success of the synthesis. The choice of reactions, such as the Suzuki-Miyaura coupling and the Horner-Wadsworth-Emmons olefination, reflects a strategic approach to building molecular complexity with high control and efficiency. As the demand for Baricitinib and other JAK inhibitors grows, further innovation in the synthesis of these key intermediates will be crucial. This includes the development of greener and more cost-effective methods, as well as processes that minimize the formation of impurities, ensuring the highest quality and safety of this important therapeutic agent.[9][14]

References

-

Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega.[Link]

-

An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.[Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry.[Link]

-

An Efficient Synthesis of Baricitinib. Journal of Chemical Research.[Link]

-

Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega.[Link]

-

How to Identify and Manage Baricitinib Impurity in Pharmaceutical Manufacturing. LinkedIn.[Link]

- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

-

Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Scribd.[Link]

-

Synthesis of intermediate 3 with II-1 as starting material. ResearchGate.[Link]

- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

- Method for preparing Baricitinib.

- Method and intermediate for the production of baricitinib.

- Method for preparing baricitinib.

-

Xu Et Al 2016 an Efficient Synthesis of Baricitinib. Scribd.[Link]

-

Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health.[Link]

-

Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. National Institutes of Health.[Link]

-

Identification Synthesis and Characterization of Novel Baricitinib Impurities. Scribd.[Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central.[Link]

-

Suzuki reaction. Wikipedia.[Link]

-

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Abydos Pharma.[Link]

-

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Pharmaffiliates.[Link]

- PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.

-

1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. PubChem.[Link]

-

Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health.[Link]

-

4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI.[Link]

-

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(propylsulfonyl)azetidin-3-yl)acetonitrile. Pharmaffiliates.[Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET.[Link]

-

2-(1-(Ethylsulfonyl)-3-(4-(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile. Pharmaffiliates.[Link]

-

Synthesis and Characterization of Compounds Potentially Related to the Janus Kinase Inhibitor Baricitinib. Semantic Scholar.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]

- 13. WO2019114258A1 - Method for preparing baricitinib - Google Patents [patents.google.com]

- 14. How to Identify and Manage Baricitinib Impurity in Pharmaceutical Manufacturing [hrdpharm.com]

A Technical Guide to 1-Boc-3-cyano-3-hydroxyazetidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Boc-3-cyano-3-hydroxyazetidine, a functionalized azetidine scaffold with significant potential in medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, this guide outlines a robust synthetic pathway, discusses its chemical properties, and explores its prospective applications in drug development. The synthesis is predicated on the cyanohydrin formation from the readily available precursor, 1-Boc-3-azetidinone. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry. Their inherent ring strain and rigid, three-dimensional structure offer unique conformational constraints that can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its value in contemporary drug design.[1] The substitution at the 3-position of the azetidine ring provides a versatile handle for introducing diverse functionalities, making these scaffolds highly attractive for creating novel bioactive molecules.[3] 1-Boc-3-cyano-3-hydroxyazetidine represents a promising, yet underexplored, building block that combines the desirable features of the azetidine core with the reactive potential of the cyanohydrin moiety.

Physicochemical Properties and Identification

As of the writing of this guide, a dedicated CAS number for 1-Boc-3-cyano-3-hydroxyazetidine is not indexed in major chemical databases. However, its identity can be unequivocally established through its molecular formula, weight, and spectroscopic data, which can be predicted based on its constituent parts.

Table 1: Predicted Physicochemical Properties of 1-Boc-3-cyano-3-hydroxyazetidine

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 198.22 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents |

| Precursor CAS | 398489-26-4 (1-Boc-3-azetidinone) |

Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine

The most logical and efficient synthetic route to 1-Boc-3-cyano-3-hydroxyazetidine is via the nucleophilic addition of a cyanide source to 1-Boc-3-azetidinone. This reaction, known as cyanohydrin formation, is a well-established method for the conversion of ketones to α-hydroxynitriles.[4][5]

Synthesis of the Precursor: 1-Boc-3-azetidinone

The starting material, 1-Boc-3-azetidinone, is commercially available. However, for contexts requiring its synthesis, a common method involves the oxidation of 1-Boc-3-hydroxyazetidine.[6] A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), is a reliable protocol.[6][7]

Experimental Protocol: Synthesis of 1-Boc-3-azetidinone

-

Reaction Setup: A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

Activation: A solution of DMSO in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of 1-Boc-3-hydroxyazetidine in anhydrous dichloromethane is added slowly, and the reaction is stirred for 1 hour at -78 °C.

-

Quenching: Triethylamine is added, and the mixture is allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-Boc-3-azetidinone.

Cyanohydrin Formation: The Core Reaction

The conversion of 1-Boc-3-azetidinone to 1-Boc-3-cyano-3-hydroxyazetidine is achieved through the addition of a cyanide nucleophile to the carbonyl group. The reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN).[8] A safer and often more efficient alternative involves the use of trimethylsilyl cyanide (TMSCN), which can be performed under milder conditions.[9]

Diagram 1: Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine

Caption: Synthetic route to the target molecule.

Experimental Protocol: Cyanohydrin Formation

-

Reaction Setup: To a solution of 1-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add trimethylsilyl cyanide (TMSCN).

-

Catalysis: A catalytic amount of a Lewis acid (e.g., zinc iodide) or a phase transfer catalyst can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is carefully quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford 1-Boc-3-cyano-3-hydroxyazetidine.

Reactivity and Potential Applications

The synthetic utility of 1-Boc-3-cyano-3-hydroxyazetidine stems from the versatile reactivity of the cyanohydrin moiety. This functional group can be further transformed into a variety of valuable pharmacophores.

Diagram 2: Reactivity of the Cyanohydrin Moiety

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 7. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

Molecular weight and formula of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details the compound's fundamental properties, including its molecular weight and chemical formula, and presents a thorough analysis of its synthesis, starting from common precursors. We will explore the mechanistic rationale behind the synthetic choices, offering field-proven insights for researchers and scientists. The guide includes detailed, step-by-step experimental protocols, discusses the compound's strategic applications as a versatile building block, and outlines essential safety and handling procedures. This document is intended to serve as an authoritative resource for professionals engaged in pharmaceutical synthesis and discovery.

Compound Identification and Physicochemical Properties

This compound is a substituted azetidine derivative. The structure is characterized by a four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and solubility in organic solvents while preventing unwanted side reactions at the nitrogen atom. The key functionality resides at the C3 position, which holds both a hydroxyl (-OH) and a cyano (-CN) group, forming a cyanohydrin. This arrangement makes the compound a valuable and reactive intermediate for further chemical modification.

Table 1: Core Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 1493737-08-8 | [1] |

| Molecular Formula | C₉H₁₄N₂O₃ | [1] |

| Molecular Weight | 198.22 g/mol | Calculated from Formula |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the nucleophilic addition of a cyanide anion to its ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone). This strategy is a cornerstone of organic synthesis, providing a direct route to the target cyanohydrin.

Rationale for Synthetic Strategy

The chosen pathway leverages the reactivity of the carbonyl group in 1-Boc-3-azetidinone. The Boc protecting group is essential, as it deactivates the ring nitrogen, preventing it from interfering with the desired reactions, and ensures the precursor is stable and readily handled. The oxidation of the secondary alcohol to a ketone is a critical precursor step, creating the electrophilic center necessary for the subsequent cyanide addition. This multi-step, yet robust, approach allows for the construction of the highly functionalized azetidine ring, which is a privileged scaffold in modern pharmaceuticals.[2]

Experimental Protocol: Synthesis of Precursor (tert-Butyl 3-oxoazetidine-1-carboxylate)

The synthesis of the ketone precursor is a critical first stage. A common and scalable method involves the oxidation of the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate This protocol utilizes a TEMPO-mediated oxidation, a green and efficient method that avoids harsh heavy metal oxidants.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq., e.g., 10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL).[3]

-

Catalyst Addition: Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.02 eq., e.g., 0.18 g, 1.15 mmol) and an aqueous solution of potassium bromide (KBr) (e.g., 9.1%, 15.1 g).[3] Cool the mixture to between -15°C and 5°C using an appropriate bath.

-

Oxidant Addition: Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaClO, e.g., 12% solution, 86 g) and potassium bicarbonate (KHCO₃, 104 g) over 30 minutes, ensuring the internal temperature remains stable.[3] The bicarbonate acts as a buffer to maintain a slightly alkaline pH, which is optimal for the catalytic cycle.

-

Reaction Monitoring: Stir the reaction vigorously for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Work-up: Once complete, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the excess oxidant.[3]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel, extract with ethyl acetate, and wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, typically as a white solid.[3][4]

Experimental Protocol: Synthesis of this compound

This procedure describes the formation of the target cyanohydrin from the ketone precursor.

-

Reaction Setup: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or isopropanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.1-1.5 eq.) to the solution. The use of TMSCN is often preferred over alkali metal cyanides for its better solubility in organic solvents and milder reaction conditions.

-

Catalysis: Introduce a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to activate the carbonyl group, thereby facilitating the nucleophilic attack by the cyanide.[5]

-

Reaction Progress: Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up and Isolation: Upon completion, carefully quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

Sources

- 1. This compound [1493737-08-8] | Chemsigma [chemsigma.com]

- 2. nbinno.com [nbinno.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, offering a unique scaffold for the synthesis of novel therapeutics. However, its chemical structure, incorporating both a cyanohydrin moiety and a strained azetidine ring, necessitates a robust and well-understood set of safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines comprehensive safety precautions, handling procedures, and emergency responses. By integrating principles of chemical reactivity, toxicology, and laboratory best practices, this document aims to empower researchers to work with this versatile molecule with the highest degree of safety and confidence.

Introduction: The Chemical Nature and Utility of a Privileged Scaffold

This compound belongs to the family of azetidines, which are four-membered nitrogen-containing heterocycles of increasing interest in pharmaceutical research due to their unique structural and physicochemical properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group offers stability and facilitates synthetic manipulations. The cyanohydrin functional group, however, introduces specific hazards that demand careful management. Cyanohydrins are known to be precursors to highly toxic hydrogen cyanide (HCN) gas, particularly under certain conditions.[2][3] Understanding the delicate balance between the synthetic utility of this molecule and its inherent risks is paramount for its safe and effective use in the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risks associated with this compound stem from its constituent parts: the cyanohydrin group and the azetidine ring.

Toxicological Hazards: The Cyanohydrin Threat

The primary toxicological concern arises from the cyanohydrin moiety. Cyanohydrins can undergo reversible decomposition to release hydrogen cyanide (HCN), a potent and rapidly acting poison.[2][4] This decomposition can be facilitated by contact with water, alkaline conditions, or even spontaneously.[2]

-

Mechanism of Toxicity: Cyanide exerts its toxic effects by inhibiting cellular respiration, leading to cellular hypoxia.[5] The heart and central nervous system are particularly vulnerable to this rapid damage.[6]

-

Routes of Exposure: Exposure to this compound and its potential decomposition products can occur via:

-

Ingestion: Harmful if swallowed.[7]

-

Inhalation: Inhalation of dust or aerosols can be harmful. The release of HCN gas poses a significant inhalation hazard.[8]

-

Skin Contact: May cause skin irritation.[9] Prolonged or repeated contact with cyanide compounds can lead to dermatitis, necrosis, and ulceration.[10]

-

-

Symptoms of Cyanide Exposure:

Physicochemical Hazards

While specific data for this compound is limited, the general properties of azetidines and related compounds suggest the following:

-

Thermal Stability: The N-Boc protecting group is known to be labile under acidic conditions and can also be removed thermally.[12] Heating the compound should be avoided as it may lead to decomposition and the release of toxic fumes.[8]

-

Reactivity: Azetidines are strained ring systems and can undergo ring-opening reactions.[13] This compound is incompatible with strong acids, strong oxidizing agents, and bases, which can promote decomposition. Contact with acids is particularly hazardous as it can lead to the rapid evolution of hydrogen cyanide gas.[8]

Comprehensive Safety Protocols: A Multi-layered Approach

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and the setup of reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[11][14]

-

Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[10][14] Regular testing of this equipment is mandatory.[11]

Administrative Controls: Safe Work Practices

-

Designated Work Area: Establish a clearly marked designated area for working with this compound.[8][11] This area should be kept clean and uncluttered.

-

Standard Operating Procedure (SOP): A detailed, lab-specific SOP for the safe handling of this compound must be written and approved. This SOP should be readily available to all personnel working with the substance.[11]

-

"Buddy System": Never work alone when handling this compound. A second person must be aware of the work being conducted and be prepared to respond in an emergency.[15]

-

Inventory Management: Maintain a current inventory of the compound, and store it in a secure, well-ventilated, and cool location away from incompatible materials.[10][16]

Personal Protective Equipment (PPE): The Final Barrier

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and potential dust hazards.[11][17]

-

Gloves: Double gloving with nitrile gloves is recommended.[10][11] Check gloves for any signs of degradation or tears before use.[15]

-

Lab Coat: A full-length lab coat with long sleeves must be worn and kept fastened.[10][14]

-

Clothing and Footwear: Long pants and closed-toe shoes are required.[10]

Table 1: Summary of Hazard Control Measures

| Control Type | Specific Measure | Rationale |

| Engineering Controls | Certified Chemical Fume Hood | To contain and exhaust any released vapors or dust, especially hydrogen cyanide gas.[11][14] |

| Readily accessible and tested Safety Shower and Eyewash Station | For immediate decontamination in case of skin or eye contact.[10][14] | |

| Administrative Controls | Designated Work Area | To restrict access and prevent cross-contamination.[8][11] |

| Lab-specific Standard Operating Procedure (SOP) | To ensure consistent and safe handling practices.[11] | |

| "Buddy System" (No working alone) | To ensure a rapid and effective emergency response.[15] | |

| Personal Protective Equipment (PPE) | Chemical Splash Goggles and Face Shield | To provide maximum protection to the eyes and face from splashes and dust.[11][17] |

| Double Nitrile Gloves | To provide a robust barrier against skin contact.[10][11] | |

| Full-length, fastened Lab Coat | To protect skin and clothing from contamination.[10][14] | |

| Long Pants and Closed-toe Shoes | To provide full body coverage and prevent exposure.[10] |

Experimental Protocols: Step-by-Step Safe Handling

Weighing and Dispensing

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

-

Designated Area: Conduct all weighing and dispensing activities within the designated area inside the fume hood.

-

Static Control: Use an anti-static gun if the powder is prone to static, to prevent dispersal.[5]

-

Containment: Use a disposable weighing boat or place the balance inside a containment device within the fume hood.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.

-

Cleaning: Immediately clean any spills within the fume hood using the decontamination procedure outlined below.

-

Sealing: Securely seal the container immediately after use.

Decontamination Procedures

For cleaning fume hood surfaces, glassware, and equipment contaminated with the compound:

-

Initial Cleaning: First, clean the contaminated surfaces with a pH 10 buffer solution.[8][11]

-

Oxidative Decontamination: Following the buffer wash, clean with a freshly prepared 10% bleach solution.[8][11]

-

Final Rinse: Thoroughly rinse with water.

-

Location: All decontamination activities must be performed within the chemical fume hood.[11]

Waste Disposal

-

Hazardous Waste: All materials contaminated with this compound, including disposable gloves, weighing boats, and reaction residues, must be collected as hazardous cyanide-containing waste.[10][18]

-

Containerization: Store waste in a clearly labeled, sealed, and compatible container within a designated satellite accumulation area.[14]

-

Incompatible Wastes: Do not mix cyanide-containing waste with acidic waste.[19]

Emergency Response: Preparedness and Action

A clear and practiced emergency response plan is critical when working with highly toxic substances.

Accidental Exposure

-

General Instructions:

-

Remain calm but act quickly.

-

Alert nearby personnel and your supervisor.

-

Call emergency services (911) and inform them of a potential cyanide exposure.[11]

-

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

-

Do not induce vomiting.

-

Rinse the mouth with water.[7]

-

Seek immediate medical attention.

-

Spill Response

-

Small Spill (inside a fume hood):

-

If you are trained and have the appropriate PPE, you can clean up the spill.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate the spill area as described above.

-

-

Large Spill or Spill Outside a Fume Hood:

Diagram 1: Emergency Response Workflow for Accidental Exposure

Caption: Workflow for immediate actions following accidental exposure.

Conclusion

This compound is a compound with significant potential in the advancement of chemical synthesis and drug discovery. Its safe utilization hinges on a comprehensive understanding of its inherent hazards and the diligent application of robust safety protocols. By adhering to the principles and procedures outlined in this guide, researchers can effectively mitigate the risks, ensuring a safe laboratory environment while unlocking the synthetic potential of this valuable molecule.

References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). Retrieved from [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). Retrieved from [Link]

-

Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

-

First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. (2022, April). Retrieved from [Link]

-

Standard Operating Procedure for Safe Use of Cyanide Salts. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - AkzoNobel. (2019, March 4). Retrieved from [Link]

-

JQ-5313 p.1 - Safety Data Sheet. (2023, June 10). Retrieved from [Link]

-

Two Fatal Intoxications with Cyanohydrins | Journal of Analytical Toxicology. (2016, March 29). Retrieved from [Link]

-

Recommendations for Chemical Protective Clothing - CDC Stacks. (n.d.). Retrieved from [Link]

-